1-phenyl-N-(2-phenylethyl)cyclopentane-1-carboxamide
Overview
Description
1-Phenyl-N-(2-phenylethyl)cyclopentane-1-carboxamide is a synthetic compound that belongs to the class of carboxamides This compound is characterized by a cyclopentane ring attached to a carboxamide group, with phenyl and phenylethyl substituents
Preparation Methods
The synthesis of 1-phenyl-N-(2-phenylethyl)cyclopentane-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with phenylmagnesium bromide to form 1-phenylcyclopentanol. This intermediate is then reacted with 2-phenylethylamine in the presence of a dehydrating agent such as thionyl chloride to yield the desired carboxamide.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions typically include controlled temperatures, solvents like dichloromethane or toluene, and catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
1-Phenyl-N-(2-phenylethyl)cyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the phenyl or phenylethyl groups can be replaced by other substituents using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, acetone), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Phenyl-N-(2-phenylethyl)cyclopentane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-phenyl-N-(2-phenylethyl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-Phenyl-N-(2-phenylethyl)cyclopentane-1-carboxamide can be compared with other similar compounds, such as:
N-phenyl-N-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide: This compound has a similar structure but with a piperidine ring instead of a cyclopentane ring.
N-phenyl-N-(2-phenylethyl)piperidin-4-yl]prop-2-enamide:
The uniqueness of this compound lies in its specific ring structure and substituents, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-phenyl-N-(2-phenylethyl)cyclopentane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c22-19(21-16-13-17-9-3-1-4-10-17)20(14-7-8-15-20)18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOFMFVWEVFLAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NCCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001330864 | |
Record name | 1-phenyl-N-(2-phenylethyl)cyclopentane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001330864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47197864 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
512795-97-0 | |
Record name | 1-phenyl-N-(2-phenylethyl)cyclopentane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001330864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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